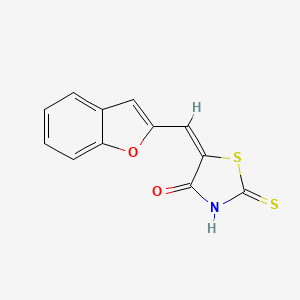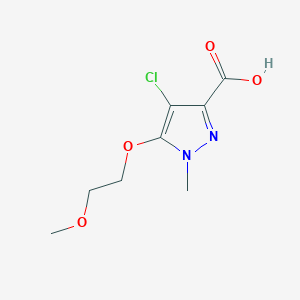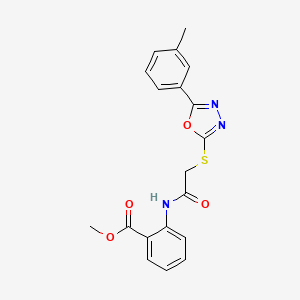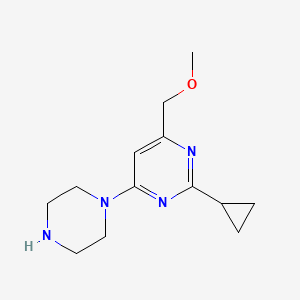
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a benzofuran ring fused with a thioxothiazolidinone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of benzofuran-2-carbaldehyde with 2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or under reflux conditions until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the thioxothiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the benzofuran or thioxothiazolidinone rings .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is explored as a potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer effects could be due to inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran-2-carbaldehyde and benzofuran-2-carboxylic acid share the benzofuran core structure.
Thiazolidinone derivatives: Compounds such as 2-thioxothiazolidin-4-one and its various substituted derivatives are structurally related.
Uniqueness
5-(Benzofuran-2-ylmethylene)-2-thioxothiazolidin-4-one is unique due to the combination of the benzofuran and thioxothiazolidinone moieties, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
Eigenschaften
Molekularformel |
C12H7NO2S2 |
|---|---|
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
(5E)-5-(1-benzofuran-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H7NO2S2/c14-11-10(17-12(16)13-11)6-8-5-7-3-1-2-4-9(7)15-8/h1-6H,(H,13,14,16)/b10-6+ |
InChI-Schlüssel |
MCIXPJLOMAXCER-UXBLZVDNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/3\C(=O)NC(=S)S3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C3C(=O)NC(=S)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779746.png)


![(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B11779751.png)




![2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11779773.png)

![tert-Butyl 4-(8-cyclopropyl-5,6-dihydrotetrazolo[1,5-a]pyrazin-7(8H)-yl)piperidine-1-carboxylate](/img/structure/B11779784.png)



